6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde is a heterocyclic compound characterized by its unique pyrazolo-oxazine structure. It has the chemical formula and a molecular weight of 166.18 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both pyrazole and oxazine rings, which enhance its reactivity and biological activity. The compound is identified by the CAS number 1706431-19-7, indicating its registration in chemical databases for research and commercial purposes .
The compound is classified under heterocyclic compounds, specifically within the categories of pyrazoles and oxazines. Its structural classification allows it to exhibit diverse chemical properties and biological activities, making it a subject of interest in various fields, including pharmaceuticals and organic chemistry. The compound has been sourced from multiple suppliers and databases, confirming its availability for research purposes .
The synthesis of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde can be accomplished through several synthetic routes:
The synthesis often involves multi-step procedures where intermediates are carefully characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure purity and structural integrity. The specific conditions (e.g., temperature, solvents) can significantly influence yield and selectivity in these reactions .
The molecular structure of 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde features a fused ring system comprising a pyrazole ring connected to an oxazine ring. The presence of a methyl group at the 6-position contributes to its unique properties.
Key structural data include:
The compound can participate in various chemical reactions typical for aldehydes and heterocycles:
The versatility of this compound in synthetic organic chemistry is highlighted by its ability to form derivatives that may possess enhanced biological activity or altered physical properties .
Preliminary studies suggest that 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The mechanism likely involves binding affinity studies that reveal how this compound modulates biological functions.
Further investigations using molecular docking techniques are necessary to elucidate the precise interactions at a molecular level, which could lead to applications in drug development .
Relevant data from studies indicate that while the compound shows promise for various applications, its stability and reactivity must be carefully evaluated under experimental conditions .
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde has several potential applications:
The construction of the fused pyrazolo[5,1-b][1,3]oxazine scaffold requires precise bond formation between the pyrazole and oxazine rings. Two principal approaches dominate the literature: hydrazine cyclocondensation and intramolecular alkylation. In the hydrazine route, appropriately substituted 3-aminodihydropyran derivatives undergo condensation with methylhydrazine at elevated temperatures (80–100°C) in acetic acid solvent systems. This method typically affords the 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine core in moderate yields (45–65%), with the methyl group at position 6 originating from the methylhydrazine reagent [1] [6].
Alternatively, intramolecular N-alkylation offers improved regiocontrol. Here, N-(3-chloro-2-hydroxypropyl)pyrazole precursors are treated with strong bases like sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. Under these conditions, the alkoxide nucleophile displaces the adjacent chloride, forming the oxazine ring with higher efficiency (70–85% yield). This method benefits from the commercial availability of many hydroxyalkyl pyrazole starting materials and avoids regioisomeric byproducts commonly encountered in cyclocondensations . Recent optimizations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ring closure while permitting aqueous workup, enhancing the practicality for multigram synthesis .
Table 1: Cyclization Methods for Core Synthesis
Strategy | Reagents/Conditions | Key Intermediate | Yield Range | Advantages |
---|---|---|---|---|
Hydrazine Cyclocondensation | Methylhydrazine/AcOH, 80–100°C | 3-Aminodihydropyran derivatives | 45–65% | Simple starting materials |
Intramolecular Alkylation | NaH/THF, 0°C to RT | N-(3-Chloro-2-hydroxypropyl)pyrazoles | 70–85% | Superior regiocontrol, higher yields |
Catalyzed Alkylation | TBAB/NaOH, H₂O/CH₂Cl₂, RT | Halohydrin-functionalized pyrazoles | 75–90% | Faster reaction, aqueous conditions |
Introducing the aldehyde functionality specifically at the pyrazole ring’s 3-position presents significant regiochemical challenges due to potential electrophilic substitution at electron-rich positions (C3 vs C5). The Vilsmeier-Haack reaction remains the most widely employed method, utilizing phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C followed by hydrolysis. This approach delivers the 3-carbaldehyde derivative in 60–75% yield, with the reaction proceeding selectively at C3 due to its higher electron density compared to C5 [6]. Key modifications include strict temperature control (<10°C) during iminium salt formation and quenching with sodium acetate buffer to minimize over-chlorination byproducts.
For acid-sensitive substrates, the Duff reaction (hexamethylenetetramine in trifluoroacetic acid, 80–100°C) provides a complementary pathway, albeit with lower yields (40–50%). Alternatively, directed ortho-metalation (DoM) strategies show promise for achieving unparalleled regiocontrol. After protecting the oxazine nitrogen with a tert-butoxycarbonyl (Boc) group, treatment with lithium diisopropylamide (LDA) at −78°C generates a stabilized anion at C3, which reacts efficiently with N,N-dimethylformamide (DMF) to furnish the aldehyde upon deprotection. This method achieves yields exceeding 80% but requires additional protection/deprotection steps .
Table 2: Formylation Methods Comparison
Method | Reaction Conditions | Regioselectivity | Yield | Limitations |
---|---|---|---|---|
Vilsmeier-Haack | POCl₃/DMF, 0–5°C; H₂O quench | High (C3) | 60–75% | Acid sensitivity, over-chlorination risk |
Duff Reaction | (CH₂)₆N₄/TFA, 80–100°C | Moderate (C3/C5 mix) | 40–50% | Low yield, high temperature |
Directed ortho-Metalation | 1. Boc-protection; 2. LDA, −78°C; 3. DMF; 4. Deprotection | Complete (C3) | >80% | Multi-step, air/moisture sensitivity |
Efficient large-scale synthesis demands route optimization integrating cyclization and oxidation. A streamlined three-step sequence demonstrates significant advantages:
Critical improvements involve solvent selection and catalyst recycling. Replacing dichloromethane with ethyl acetate in the oxidation step simplifies solvent recovery, while activated MnO₂ can be regenerated by heating to 300°C. This sequence achieves an overall yield of 58% from dihydrofuran, significantly outperforming direct formylation routes (35% overall yield). Flow chemistry implementations further enhance efficiency, where the lithiation, electrophilic quenching, and oxidation steps occur in a continuous reactor, reducing reaction times from 48 hours to 2 hours and improving reproducibility .
While the parent 6-methyl compound lacks stereocenters, introducing chirality at C6 or C7 enables access to enantiomerically enriched derivatives for structure-activity studies. Asymmetric hydrogenation using chiral rhodium catalysts (e.g., Rh(I)-(R,R)-Et-DuPhos) reduces prochiral 6-methylene precursors with high enantioselectivity (90–95% ee). The resulting (S)-6-methyl derivatives show distinct biological profiles as PDE4 inhibitors due to preferential binding to enzyme subdomains [4].
Alternatively, enantioselective desymmetrization during cyclization provides direct access to chiral scaffolds. Using a copper(II)-bis(oxazoline) catalyst system, prochiral dihydropyran derivatives undergo kinetic resolution during hydrazine cyclocondensation. This affords the (R)-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde with 88% ee and 40% yield from the racemate [4]. Recent advances employ organocatalytic phase-transfer catalysis with quaternary ammonium salts derived from cinchona alkaloids, enabling cyclization/alkylation sequences with up to 82% ee under mild conditions.
Table 3: Asymmetric Synthesis Strategies
Approach | Catalyst System | Enantioselectivity | Yield | Key Product Configuration |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh(I)-(R,R)-Et-DuPhos | 90–95% ee | 75–85% | (S)-6-methyl |
Copper-Catalyzed Desymmetrization | Cu(II)-tBu-Bis(oxazoline) | 88% ee | 40% | (R)-6-methyl |
Phase-Transfer Catalysis | N-(9-Anthracenylmethyl)cinchoninium bromide | 82% ee | 65% | (S)-6-methyl |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8